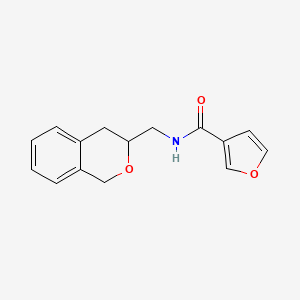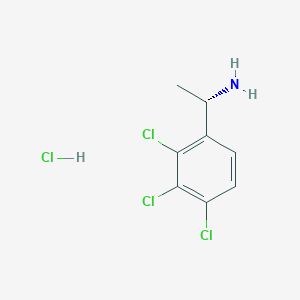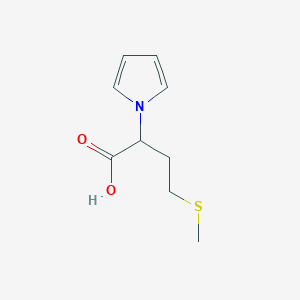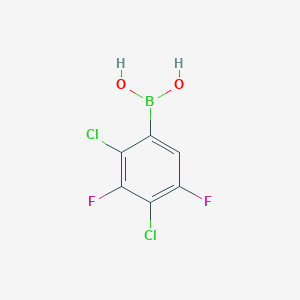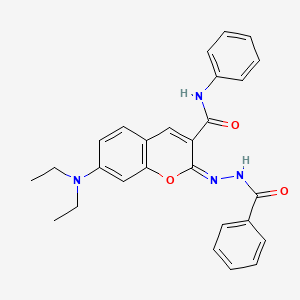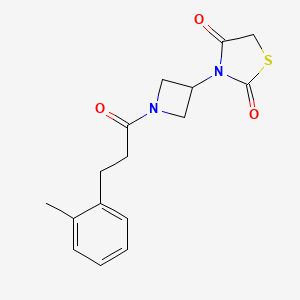![molecular formula C22H31N3O4S2 B2424373 4-ethyl-N-[2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide CAS No. 691381-29-0](/img/structure/B2424373.png)
4-ethyl-N-[2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-[2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antiviral Properties
4-ethyl-N-[2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide and its derivatives have been explored for their potential in treating various health conditions. A notable study by Küçükgüzel et al. (2013) focused on the synthesis of derivatives of this compound, revealing anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV (Hepatitis C Virus) properties. One of the derivatives showed promise as a potential therapeutic agent due to its anti-inflammatory, analgesic activities, and minimal tissue damage in liver, kidney, colon, and brain, highlighting its potential in cancer therapy (Küçükgüzel, Coskun, Aydin, et al., 2013).
Antimicrobial Activity
In another study, Sarvaiya, Gulati, and Patel (2019) synthesized compounds related to this compound and evaluated their antimicrobial activity against various bacteria and fungi. This research indicates the potential use of these compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Carbonic Anhydrase Inhibition and Anticonvulsant Action
A study by Mishra et al. (2017) discovered a series of benzenesulfonamide derivatives that act as carbonic anhydrase inhibitors and have potential anticonvulsant effects. Some of these derivatives were effective in seizure protection in animal models, which could be significant for epilepsy treatment (Mishra, Kumari, Angeli, et al., 2017).
Cytotoxicity and Tumor Specificity
Gul et al. (2016) synthesized a series of new compounds related to this chemical structure and tested them for cytotoxicity, tumor specificity, and carbonic anhydrase inhibitory effects. Some derivatives demonstrated interesting cytotoxic activities, which could be crucial for anti-tumor activity studies (Gul, Tuğrak, Sakagami, et al., 2016).
Applications in Molecular and Supramolecular Structures
Jacobs, Chan, and O'Connor (2013) explored the molecular and supramolecular structures of derivatives of benzenesulfonamide, including a focus on their hydrogen bonding and potential use in various chemical applications (Jacobs, Chan, & O'Connor, 2013).
Eigenschaften
IUPAC Name |
4-ethyl-N-[2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S2/c1-3-19-5-9-21(10-6-19)30(26,27)23-13-14-24-15-17-25(18-16-24)31(28,29)22-11-7-20(4-2)8-12-22/h5-12,23H,3-4,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBHWSMBNJYKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2424290.png)
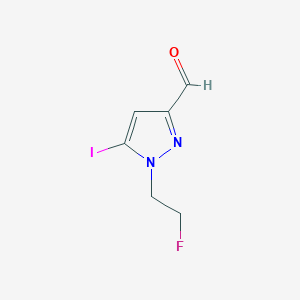

![Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate](/img/structure/B2424296.png)

![6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2424298.png)

